

Spectroscopic data for "Ethyl 5-hexenoate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyl 5-hexenoate

CAS No.: 54653-25-7

Cat. No.: B1237732

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An In-Depth Technical Guide to the Spectroscopic Analysis of **Ethyl 5-hexenoate**

Introduction

Ethyl 5-hexenoate (C₈H₁₄O₂) is a fatty acid ethyl ester characterized by a terminal alkene functional group.[1] As a volatile organic compound, it contributes to the aroma profile of various fruits and beverages. Accurate and unambiguous characterization of its molecular structure is paramount for its application in the flavor and fragrance industry, as well as for its use as a synthon in organic chemistry. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and verify the structure of **Ethyl 5-hexenoate**. The discussion is grounded in field-proven insights, explaining the causal relationships between molecular structure and spectral output.

Molecular and Physical Properties

A foundational step in any analysis is the compilation of the compound's basic physical and chemical properties. This data serves as a reference for quality control and experimental design.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
CAS Number	54653-25-7	[2]
Appearance	Colorless liquid, fruity aroma	
Boiling Point	181-182 °C (at 760 mmHg)	
Density	0.902-0.912 g/cm ³ @ 20°C	
Refractive Index	1.430-1.439 @ 20°C	

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure.

Experimental Protocol: Electron Ionization (EI-MS)

The choice of Electron Ionization (EI) is standard for volatile, thermally stable small molecules like **Ethyl 5-hexenoate**. The high-energy electron beam (typically 70 eV) ensures reproducible fragmentation patterns, creating a spectral "fingerprint."

- **Sample Introduction:** A dilute solution of **Ethyl 5-hexenoate** in a volatile solvent (e.g., dichloromethane) is injected into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities.
- **Ionization:** The analyte elutes from the GC column and enters the ion source of the mass spectrometer. Here, it is bombarded with a 70 eV electron beam, causing the ejection of an electron to form a high-energy molecular ion (M^{+•}).
- **Fragmentation:** The molecular ion, being unstable, undergoes characteristic fragmentation to produce smaller, more stable charged ions.

- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

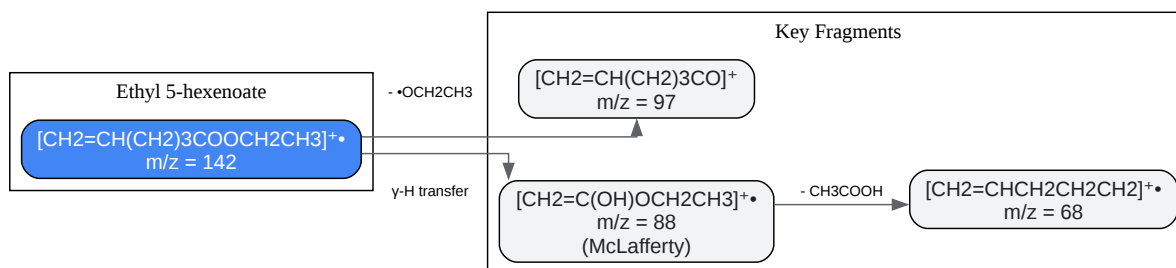
Data Presentation & Interpretation

The EI mass spectrum of **Ethyl 5-hexenoate** exhibits a low-abundance molecular ion peak and several characteristic fragment ions.^[1]

m/z	Relative Intensity (%)	Proposed Fragment
142	3	$[M]^+$ • (Molecular Ion)
97	44	$[M - OCH_2CH_3]^+$
88	77	$[CH_2=C(OH)OCH_2CH_3]^+$ • (McLafferty Rearrangement)
68	100	$[C_5H_8]^+$ • (Base Peak)
41	55	$[C_3H_5]^+$ (Allyl Cation)

The fragmentation is driven by the functional groups. The molecular ion at m/z 142 confirms the molecular weight. The peak at m/z 97 arises from the characteristic loss of the ethoxy group ($-OCH_2CH_3$). A prominent peak at m/z 88 is indicative of a McLafferty rearrangement, a classic fragmentation pathway for esters possessing a γ -hydrogen, which validates the position of the ester group relative to the alkyl chain. The base peak at m/z 68 likely results from further fragmentation, leading to a stable cyclic or conjugated cation.

Visualization: Fragmentation Pathway



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Caption: Key EI-MS fragmentation pathways for **Ethyl 5-hexenoate**.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Neat Liquid Film

For a liquid sample like **Ethyl 5-hexenoate**, the simplest and most common method is the neat liquid film technique.

- **Sample Preparation:** A single drop of neat **Ethyl 5-hexenoate** is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.
- **Analysis:** The plates are placed in the spectrometer's sample holder. An IR beam is passed through the sample.
- **Detection:** The detector measures the frequencies of IR radiation that are absorbed by the sample, corresponding to the vibrational frequencies of the chemical bonds. The resulting spectrum plots transmittance versus wavenumber (cm^{-1}).

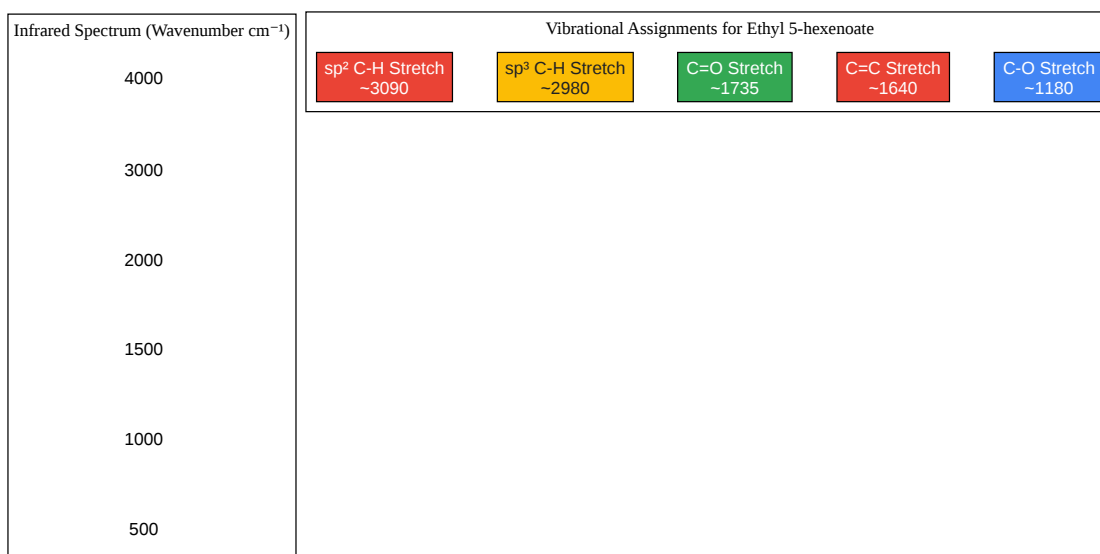
Data Presentation & Interpretation

The IR spectrum provides a clear signature for the key functional groups: the ester and the terminal alkene.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3090	C-H Stretch	sp ² C-H (Alkene)
2980	C-H Stretch	sp ³ C-H (Alkyl)
1735	C=O Stretch	Ester Carbonyl
1640	C=C Stretch	Alkene
1180	C-O Stretch	Ester
920	C-H Bend	=CH ₂ Out-of-plane bend

The strong, sharp absorption at 1735 cm⁻¹ is highly characteristic of the ester carbonyl (C=O) stretch. The peaks at 3090 cm⁻¹ and 1640 cm⁻¹ confirm the presence of the C=C double bond and its associated sp²-hybridized carbons. The strong C-O stretch around 1180 cm⁻¹ further supports the ester functionality. The out-of-plane bend at 920 cm⁻¹ is characteristic of a terminal vinyl group (=CH₂).

Visualization: IR Correlation Diagram



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Caption: Correlation of key functional groups to regions in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol

- **Sample Preparation:** Approximately 5-10 mg of **Ethyl 5-hexenoate** is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
- **Analysis:** The sample is placed in a high-field NMR spectrometer. The strong magnetic field aligns the nuclear spins of the ^1H or ^{13}C atoms.
- **Excitation & Detection:** A radiofrequency pulse perturbs this alignment. As the nuclei "relax" back to their aligned state, they emit a signal (Free Induction Decay or FID) that is detected.
- **Processing:** A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which plots signal intensity versus chemical shift (ppm).

^1H NMR Data Presentation & Interpretation

The ^1H NMR spectrum reveals the number of distinct proton environments, their electronic environment, their integration (ratio), and the number of neighboring protons.

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	5.5-6.2	m	1H	$\text{CH}_2=\text{CH}-$
b	4.8-5.2	m	2H	$\text{CH}_2=\text{CH}-$
c	4.13	q, $J=7$ Hz	2H	$-\text{O}-\text{CH}_2-\text{CH}_3$
d	1.5-2.5	m	6H	$-\text{CH}-\text{CH}_2-\text{CH}_2-$ $\text{CH}_2-\text{COO}-$
e	1.21	t, $J=7$ Hz	3H	$-\text{O}-\text{CH}_2-\text{CH}_3$

- **Protons (a) and (b):** The complex multiplets in the δ 4.8-6.2 ppm region are characteristic of the vinyl protons of the terminal alkene.

- Proton (c): The quartet at δ 4.13 ppm is due to the methylene protons of the ethyl group, deshielded by the adjacent oxygen. It is split into a quartet by the three neighboring methyl protons ($n+1=4$).
- Proton (d): The overlapping multiplets between δ 1.5-2.5 ppm correspond to the three methylene groups in the alkyl chain.
- Proton (e): The triplet at δ 1.21 ppm corresponds to the terminal methyl protons of the ethyl group, split by the two neighboring methylene protons ($n+1=3$).

¹³C NMR Data Presentation & Interpretation

While experimental ¹³C NMR data is not readily available in public databases, the expected chemical shifts can be reliably predicted based on established correlation tables. This theoretical analysis is crucial for confirming the carbon skeleton.

Label	Predicted Chemical Shift (δ , ppm)	Carbon Type	Rationale
1	~173	C=O	Ester carbonyl carbon, highly deshielded.
2	~138	=CH-	Alkene sp^2 carbon, substituted.
3	~115	CH ₂ =	Alkene sp^2 carbon, terminal.
4	~60	-CH ₂ -O-	Methylene carbon attached to oxygen, deshielded.
5	~33	-CH ₂ -COO-	Methylene α to the carbonyl.
6	~30	=CH-CH ₂ -	Methylene adjacent to the alkene.
7	~24	-CH ₂ -CH ₂ -CH ₂ -	Methylene β to the carbonyl.
8	~14	-CH ₃	Terminal methyl carbon.

Visualization: Molecular Structure with NMR Labels

Caption: Structure of **Ethyl 5-hexenoate** with ¹³C atoms labeled for NMR analysis.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a self-validating system for the structural confirmation of **Ethyl 5-hexenoate**. MS confirms the molecular weight and key ester/alkene fragmentation patterns. IR spectroscopy validates the presence of the required C=O, C=C, and C-O functional groups. Finally, ¹H NMR spectroscopy provides an unambiguous map of the proton framework, confirming the connectivity and

terminal position of the double bond. Together, these techniques deliver a complete and confident characterization essential for researchers and drug development professionals.

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Sources

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- To cite this document: BenchChem. [Spectroscopic data for "Ethyl 5-hexenoate" (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237732/docs#spectroscopic-data-for-ethyl-5-hexenoate-nmr-ir-mass-spec>]

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